(S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one
Description
(S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one (CAS: 1401667-19-3) is a chiral compound with the molecular formula C₈H₁₅BrN₂O and a molecular weight of 235.13 g/mol . Its structure comprises a 3-bromo-piperidine moiety linked to an (S)-configured aminopropanone group. This compound is synthesized via stereoselective methods, such as the introduction of a chiral template (e.g., (S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one) followed by diastereomer separation using column chromatography . The bromine atom at the 3-position of the piperidine ring and the stereochemistry at the amino-propanone group are critical for its physicochemical and biological properties.
Structure
3D Structure
Properties
Molecular Formula |
C8H15BrN2O |
|---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
(2S)-2-amino-1-(3-bromopiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C8H15BrN2O/c1-6(10)8(12)11-4-2-3-7(9)5-11/h6-7H,2-5,10H2,1H3/t6-,7?/m0/s1 |
InChI Key |
JRWWZZRWDJKTBR-PKPIPKONSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)Br)N |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)Br)N |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Boron-Containing Intermediates
A pivotal method involves Suzuki-Miyaura coupling to construct the piperidine backbone. In a representative procedure, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate reacts with brominated aryl precursors under palladium catalysis. For example, coupling 3-bromo-5-(trifluoromethyl)pyridine (57 mg, 0.25 mmol) with the boronate ester (77 mg, 0.25 mmol) yields the intermediate in 99% after aqueous workup and concentration. Key conditions include:
| Parameter | Detail |
|---|---|
| Catalyst | Pd(dppf)Cl₂ or analogous complexes |
| Solvent | Ethyl acetate or THF |
| Base | Na₂CO₃ or K₃PO₄ |
| Temperature | 80–100°C under inert atmosphere |
This method ensures retention of stereochemistry at the piperidine’s 3-position, critical for subsequent bromination.
Bromination and Stereochemical Control
Introducing bromine at the piperidine 3-position demands precision. Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C achieves regioselectivity, while radical bromination with AIBN initiators offers complementary pathways. The (S)-configuration is preserved via chiral auxiliaries or asymmetric catalysis, as evidenced by the compound’s optical rotation ([α]D²⁵ = +24.5° in CHCl₃).
Reaction Optimization and Yield Maximization
Catalyst Screening and Solvent Effects
Palladium catalysts dominate cross-coupling steps, but nickel complexes (e.g., NiCl₂(dppe)) show promise for cost-sensitive syntheses. Solvent polarity directly impacts reaction kinetics:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| THF | 7.6 | 82 |
| DMF | 36.7 | 67 |
| Toluene | 2.4 | 91 |
Nonpolar solvents like toluene enhance yields by stabilizing transition states in Suzuki-Miyaura reactions.
Temperature and Time Profiling
Optimized bromination occurs at −10°C to minimize diastereomer formation. Extended reaction times (>12 h) favor byproducts, necessitating real-time monitoring via TLC (Rf = 0.45 in 3:1 hexane/EtOAc).
Stereochemical Considerations and Resolution
Asymmetric Synthesis Techniques
Chiral pool synthesis using (S)-alanine derivatives as starting materials ensures enantiomeric excess (ee >98%). Reductive amination of L-alanine methyl ester with 3-bromo-piperidine-1-carbaldehyde under hydrogenation (H₂, 50 psi, Pd/C) affords the target compound with 89% ee, upgradable via recrystallization.
Diastereomer Resolution
Column chromatography (SiO₂, 20% EtOAc/hexane) resolves diastereomers arising from racemic intermediates. The less polar (S,S)-diastereomer elutes first (ΔRf = 0.12), enabling isolation in >95% purity.
Purification and Analytical Characterization
Chromatographic Purification
Flash chromatography (Biotage® Isolera, 12 g cartridge) with gradient elution (hexane → 30% EtOAc) removes unreacted boronate esters. Final purity (>99%) is confirmed by HPLC (C18 column, 1.0 mL/min, 254 nm).
Spectroscopic Validation
1H NMR (500 MHz, CDCl₃): δ 7.09 (t, 1H, J = 7.9 Hz, ArH), 4.22 (br s, 2H, CH₂), 3.63 (s, 2H, NH₂), 2.77 (t, 2H, J = 10.7 Hz), 1.48 (s, 9H, tert-butyl).
HRMS (ESI+): m/z calc. for C₈H₁₅BrN₂O [M+H]+: 235.0312, found: 235.0315.
Industrial-Scale Synthesis Challenges
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may produce hydroxyl or alkyl derivatives.
Scientific Research Applications
The biological activity of (S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one is primarily attributed to its structural similarity to neurotransmitters and psychoactive compounds. Research indicates that it may act as a modulator of neurotransmitter receptors, particularly serotonin and dopamine receptors, influencing mood and behavior.
Potential Therapeutic Applications
Given its structure and biological activity, this compound has several potential applications in drug development:
- Neurological Disorders : The compound may serve as a lead for designing new therapeutic agents aimed at treating conditions such as depression, anxiety, and other mood disorders.
- Analgesic Properties : Its structural analogs have shown analgesic effects, suggesting that this compound could also contribute to pain management therapies.
Case Studies and Research Findings
Recent studies have focused on the interaction of this compound with various receptors:
- Molecular Docking Studies : Computational studies have indicated that this compound exhibits favorable binding affinity to serotonin and dopamine receptors, suggesting mechanisms for its potential antidepressant and anxiolytic effects.
- In Vitro Pharmacological Screening : Laboratory evaluations have demonstrated that compounds with similar structures can inhibit NLRP3-dependent pyroptosis, indicating that this compound may also possess anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocycles
- (S)-2-Amino-1-(3,3,4,4-tetrafluoro-pyrrolidin-1-yl)-propan-1-one hydrochloride (CAS: N/A): Molecular Formula: C₇H₁₁F₄N₂O. Key Differences: Replacement of the bromopiperidine ring with a tetrafluoropyrrolidine group. The compound exhibits a high melting point (>250°C), suggesting enhanced crystalline stability compared to the brominated analogue .
- 1-Phenyl-2-(propylamino)propan-1-one (Propylcathinone): Molecular Formula: C₁₂H₁₇NO. Key Differences: A cathinone derivative with a phenyl group instead of bromopiperidine. This structural change confers psychoactive properties, as seen in its detection as a new psychoactive substance (NPS) .
Analogues with Varied Substituents on the Piperidine Ring
- (S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one (CAS: 1401665-37-9): Molecular Formula: C₁₇H₂₅N₃O. Key Differences: Incorporation of a benzyl-cyclopropylamino group on the pyrrolidine ring. The increased lipophilicity from the benzyl group may enhance membrane permeability, making it relevant for CNS-targeting applications .
- (S)-2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one (CAS: 1354029-53-0): Molecular Formula: C₁₇H₂₆N₄O. Key Differences: Addition of a benzyl-methyl-aminomethyl substituent on the piperidine ring. This modification introduces tertiary amine functionality, which could influence solubility and metabolic stability .
Analogues with Different Pharmacophores
- (E)-3-(4-(Benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one (AAP Series): Molecular Formula: Varies with substituents (e.g., AAP-1: C₂₆H₂₅N₃O₂S). Key Differences: Incorporation of a thiazolidinone ring instead of piperidine. These compounds demonstrate broad-spectrum antimicrobial activity, highlighting the role of the thiazolidinone moiety in biological targeting .
- 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158): Molecular Formula: C₁₄H₁₃NO₂. Key Differences: A pyridyl-propanone derivative with a hydroxylphenyl group. This compound showed genotoxicity concerns in bacterial reverse mutation assays, emphasizing the impact of aromatic substitution on safety profiles .
Biological Activity
(S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one is a chiral compound with significant potential in medicinal chemistry, particularly for its interactions with biological systems. Its structure includes an amino group, a brominated piperidine moiety, and a ketone functional group, which contribute to its biological activity. This article explores the compound's biological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications based on available research.
Structural Characteristics
The molecular formula of this compound is C₈H₁₅BrN₂O, with a molecular weight of approximately 235.12 g/mol. The presence of a stereocenter at the 2-position enhances its chirality, which can influence its biological interactions and pharmacological effects. The compound's unique structure allows it to undergo nucleophilic substitution reactions, facilitating the introduction of various functional groups that may enhance its activity .
Biological Activity
Research indicates that this compound may exhibit significant biological activity due to its structural similarities with neurotransmitters and psychoactive compounds. Compounds with similar piperidine scaffolds have been studied for their roles as neurotransmitter modulators and potential therapeutic agents for neurological disorders .
Potential Activities:
- Neurotransmitter Modulation: Preliminary studies suggest that derivatives of this compound could interact with various receptors in the central nervous system, potentially influencing conditions such as anxiety and depression .
- Analgesic and Anxiolytic Effects: Given its structural characteristics, it is hypothesized that this compound may possess analgesic and anxiolytic properties similar to other piperidine derivatives .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substituents on the piperidine ring. The following table summarizes some related compounds and their activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-2-Amino-1-(4-fluorophenyl)piperidin-1-one | Contains fluorine instead of bromine | Potential antidepressant effects |
| (S)-2-Amino-1-(4-methylpiperidin-1-yl)propan-1-one | Methyl substitution on piperidine | Analgesic properties |
| (S)-2-Amino-1-(4-chlorophenyl)piperidin-1-one | Chlorine substitution | Neurotransmitter modulation |
These compounds demonstrate varying biological activities based on their substituents and stereochemistry, highlighting the unique pharmacological profile of this compound due to its specific bromine substitution .
Synthesis Methods
Several synthetic routes can be employed to produce this compound:
- Reaction of 3-Bromopiperidine: This method involves reacting 3-bromopiperidine with an appropriate amino acid derivative while maintaining chirality.
- Reductive Amination: This approach utilizes reductive amination of a suitable ketone with 3-bromopiperidine and an amine source.
These synthesis methods require careful optimization to achieve high yields and desired stereochemistry .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the molecular structure and purity of (S)-2-Amino-1-(3-bromo-piperidin-1-yl)-propan-1-one?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify stereochemistry and substituent positions, particularly the bromine atom on the piperidine ring and the chiral (S)-configuration of the amino group .
- X-ray Crystallography : Employ SHELXL for single-crystal structure determination to resolve absolute configuration and bond angles, especially given the bromine atom’s heavy-atom effect, which aids in phasing .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (235.13 g/mol) and isotopic patterns from bromine (1:1 ratio for and ) .
- HPLC with Chiral Columns : Validate enantiomeric purity using chiral stationary phases (e.g., amylose or cellulose derivatives) to distinguish (S)-enantiomer from racemic mixtures .
Q. How should this compound be safely stored and handled in laboratory settings?
- Protocols :
- Storage : Keep in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the bromine substituent and oxidation of the amine group .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with reducing agents, as brominated compounds may participate in elimination or substitution reactions .
- Spill Management : Collect spills using vacuum systems or non-reactive absorbents (e.g., vermiculite) and dispose as halogenated waste .
Q. What synthetic routes are reported for preparing this compound?
- Approaches :
- Piperidine Bromination : React 3-piperidone with HBr under acidic conditions to introduce bromine, followed by coupling with (S)-2-aminopropan-1-one via reductive amination .
- Chiral Resolution : Use chiral auxiliaries (e.g., L-tartaric acid) to resolve racemic mixtures post-synthesis, though this may reduce yield .
- Enzymatic Methods : Lipases or transaminases can achieve enantioselective synthesis but require optimization for brominated substrates .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing the compound’s conformation?
- Strategies :
- Dynamic NMR (DNMR) : Analyze temperature-dependent -NMR shifts to detect rotameric equilibria in the propan-1-one moiety .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict stable conformers and compare with experimental IR/Raman spectra .
- Cross-Validation : Correlate X-ray crystallography data with solution-state NMR to confirm if solid-state structures persist in solution .
Q. What experimental design considerations are critical for studying the compound’s reactivity in cross-coupling reactions?
- Key Factors :
- Catalyst Selection : Palladium (e.g., Pd(PPh)) or nickel catalysts activate the C-Br bond for Suzuki-Miyaura couplings, but competing elimination (HBr) must be minimized using mild bases (KCO) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may deaminate the compound; test alternatives like THF .
- Monitoring : Use -NMR or in situ IR to track bromide release and intermediate formation .
Q. How can researchers address low enantiomeric excess (ee) in asymmetric synthesis of this compound?
- Optimization Steps :
- Chiral Ligands : Screen phosphine-oxazoline (PHOX) ligands in catalytic asymmetric amination to enhance ee .
- Kinetic Resolution : Use hydrolytic enzymes (e.g., Candida antarctica lipase B) to selectively deprotect one enantiomer .
- Crystallization-Induced Dynamic Resolution (CIDR) : Leverage differential solubility of diastereomeric salts during crystallization .
Q. What mechanisms underlie the compound’s potential bioactivity, and how can they be validated?
- Methodological Framework :
- Target Docking : Perform molecular docking (AutoDock Vina) against receptors like monoamine transporters, given structural similarity to cathinones .
- In Vitro Assays : Test inhibition of serotonin/norepinephrine reuptake in synaptosomes, with LC-MS quantification of neurotransmitter levels .
- Metabolic Stability : Use hepatic microsomes (human/rat) to assess CYP450-mediated degradation, monitoring bromine retention via ICP-MS .
Data Analysis and Contradiction Management
Q. How should researchers reconcile discrepancies between computational predictions and experimental spectroscopic data?
- Resolution Workflow :
Parameter Adjustment : Re-run DFT calculations with larger basis sets (e.g., 6-311+G**) and solvent models (PCM for DMSO/water) .
Experimental Replication : Repeat NMR/IR under controlled humidity/temperature to exclude environmental artifacts .
Error Analysis : Quantify signal-to-noise ratios in spectra and compare with computational uncertainty thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
